2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide
Description
2,3-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring conjugated to a 1,3-thiazol-2-ylamine group. The 1,3-thiazole ring is a five-membered heterocycle containing nitrogen and sulfur, which enhances electronic diversity and binding interactions in biological systems. The 2,3-dimethoxy groups on the benzamide likely influence solubility, steric bulk, and hydrogen-bonding capabilities, making this compound a subject of interest in drug discovery .
Properties
IUPAC Name |
2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-9-5-3-4-8(10(9)17-2)11(15)14-12-13-6-7-18-12/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVKGYRJUWECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be carried out using nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dimethoxy-N-(thiazol-2-yl)aniline.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide serves as a building block for synthesizing more complex molecules. Its structural components allow chemists to modify and create derivatives with enhanced properties or functionalities.
Biology
The compound is investigated for its bioactive properties , particularly in relation to antimicrobial and anticancer activities. Research has shown that thiazole derivatives can interact with biological targets, potentially leading to significant therapeutic effects.
Medicine
In medicinal applications, 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is explored for its therapeutic potential . Studies indicate that it may target specific enzymes or receptors involved in disease processes, particularly in cancer treatment. For instance:
- Anticancer Activity : Preliminary studies have demonstrated that related thiazole compounds exhibit cytotoxic effects against various cancer cell lines. An MTT assay indicated significant activity against breast cancer (MDA-MB-231), prostate carcinoma (LNCaP), and colorectal adenocarcinoma (Caco-2) cell lines.
Industry
The compound is also utilized in the development of new materials with specific electronic or optical properties. Its unique electronic structure makes it suitable for applications in organic electronics and photonics.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated various thiazole compounds for their cytotoxicity against Plasmodium falciparum. Modifications at the N-aryl amide group significantly enhanced antitumor activity.
- Hybrid Compounds : Research on hybrid phthalimido-thiazoles demonstrated promising leishmanicidal activity with low cytotoxicity against mammalian cells.
-
Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in dilution assays. For example:
Microorganism Activity Staphylococcus aureus Effective Escherichia coli Moderate - Anti-inflammatory Effects : Structural features suggest potential modulation of inflammatory pathways, contributing to its therapeutic profile.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, highlighting substituent differences, molecular weights, and notable properties:
Biological Activity
2,3-Dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide moiety with methoxy groups and a thiazole ring, which are known to enhance biological activity. The structural elements contribute to its interaction with various biological targets, making it a candidate for drug development.
Antioxidant Activity
Thiazole derivatives, including 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide, exhibit significant antioxidant properties . These compounds can scavenge free radicals and chelate metal ions, which helps in mitigating oxidative stress in biological systems .
Antibacterial Activity
Research indicates that thiazole derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. The compound has shown efficacy in inhibiting bacterial growth, making it a potential candidate for developing new antibacterial agents.
Anticancer Potential
The compound's anticancer properties are highlighted by its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar thiazole derivatives can target specific pathways involved in tumor progression. For instance, certain thiazole compounds have been shown to block migration and invasion of cancer cells by disrupting cytoskeletal dynamics .
Interaction with Biological Targets
The biological activity of 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. Molecular docking studies suggest that the compound may bind to targets involved in cancer cell signaling pathways and inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole derivatives indicates that modifications in the chemical structure can significantly influence their biological activity. For example, the presence of electron-donating groups or specific substitutions on the phenyl ring enhances anticancer activity .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting 2,3-dimethoxybenzoyl chloride with 2-aminothiazole in the presence of a base like triethylamine in dichloromethane. Optimization includes:
- Temperature control : Room temperature (20–25°C) minimizes side reactions like hydrolysis of the acyl chloride.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to aminothiazole ensures complete conversion .
Post-synthesis, purification via column chromatography or recrystallization (e.g., using methanol) improves yield (reported ~61% for analogous compounds) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm) and thiazole protons (δ ~7.0–8.0 ppm).
- X-ray crystallography : SHELXL software refines crystal structures, revealing dihedral angles between the benzamide and thiazole rings (e.g., ~10–35° in similar compounds) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 303.08 for CHNOS) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits to measure prostaglandin E levels .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
Advanced Research Questions
Q. How can contradictory data in crystallographic refinement be resolved?
Discrepancies in X-ray data (e.g., thermal motion parameters, occupancy ratios) are addressed by:
- Multi-solution refinement : Using SHELXL’s twin refinement or disorder modeling for overlapping electron densities .
- Validation tools : CheckCIF/PLATON to flag geometric outliers (e.g., bond angles >5° from ideal values) .
Example: A planar amide group (r.m.s. deviation <0.05 Å) may conflict with non-planar thiazole rings; constraints or restraints can reconcile this .
Q. What strategies improve yield in multi-step syntheses of derivatives?
For derivatives like 2,3-dimethoxy-N-(2-(1-propyltetrahydroquinolin-6-yl)ethyl)benzamide:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity .
- Catalyst optimization : Ytterbium(III) triflate enhances Friedel-Crafts acylation efficiency (yield increase from 45% to 72%) .
- By-product mitigation : Use of scavenger resins (e.g., QuadraSil™ AP) during amide coupling removes excess reagents .
Q. How can biological target ambiguity be resolved for this compound?
Conflicting hypotheses about neuroactive vs. anti-inflammatory targets require:
- Computational docking : AutoDock Vina predicts binding affinity to receptors like NMDA or COX-2 (ΔG < −7 kcal/mol suggests strong interaction) .
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (e.g., K < 1 μM confirms high affinity for a target) .
- Gene knockout models : CRISPR-Cas9 silencing of suspected targets (e.g., PTGS2 for COX-2) validates mechanism .
Q. What methods address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases bioavailability (e.g., 80% encapsulation efficiency) .
- Salt formation : Hydrochloride salts (e.g., analogous to RM-4848 derivatives) enhance aqueous solubility by 5–10× .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
